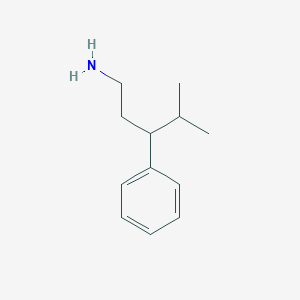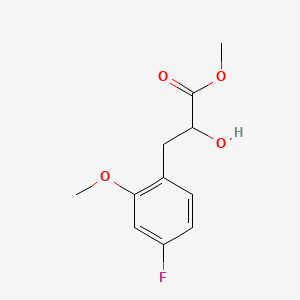
methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms. The presence of the fluorosulfonyl group adds to its reactivity and potential utility in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the introduction of the fluorosulfonyl group into the pyrazole ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired compound under controlled conditions . Industrial production methods may involve scaling up this synthetic route, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
Analyse Des Réactions Chimiques
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced products.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Mécanisme D'action
The mechanism of action of methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or medicinal chemistry .
Comparaison Avec Des Composés Similaires
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate: This compound has a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and applications.
Methyl 5-(methylsulfonyl)-3-methyl-1H-pyrazole-4-carboxylate:
Methyl 5-(trifluoromethylsulfonyl)-3-methyl-1H-pyrazole-4-carboxylate: The trifluoromethylsulfonyl group introduces additional fluorine atoms, impacting the compound’s reactivity and interactions.
Propriétés
Formule moléculaire |
C6H7FN2O4S |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
methyl 3-fluorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H7FN2O4S/c1-3-4(6(10)13-2)5(9-8-3)14(7,11)12/h1-2H3,(H,8,9) |
Clé InChI |
RENVJHNIZZCWLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)S(=O)(=O)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


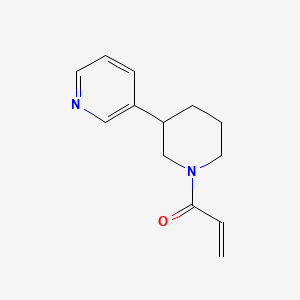
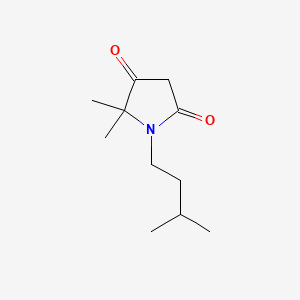
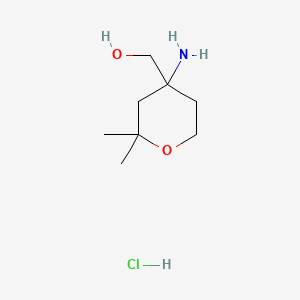
![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
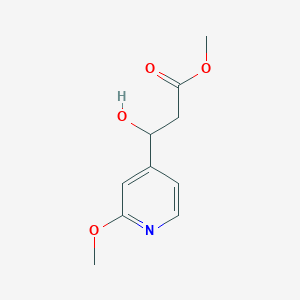
![1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
